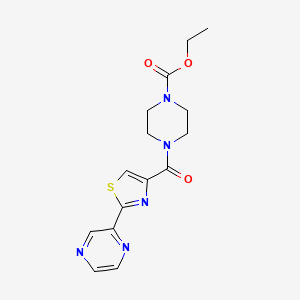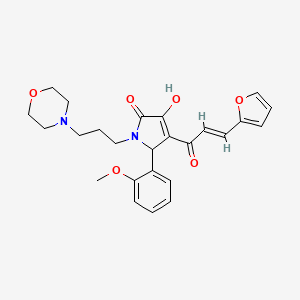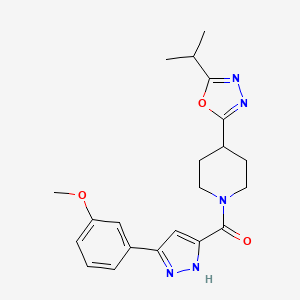![molecular formula C21H17N3O2S B2503816 2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097912-65-5](/img/structure/B2503816.png)
2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” is a complex organic molecule. It contains a benzothiophene group, a pyrrolidine ring, and a quinoxaline group . The benzothiophene group is a type of heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . The pyrrolidine ring is a type of nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, the benzothiophene group, and the quinoxaline group in separate steps, followed by their combination . The pyrrolidine ring could be formed from different cyclic or acyclic precursors . The benzothiophene group could be synthesized from 2-chloro-5-nitrobenzaldehyde or 1-(2-chloro-5-nitrophenyl)ethanone with ethyl-2-mercaptoacetate .Molecular Structure Analysis
The molecular formula of “2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” is C21H17N3O2S, and its molecular weight is 375.45.Chemical Reactions Analysis
The compound “2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the pyrrolidine ring could undergo reactions such as ring-opening or functionalization .Applications De Recherche Scientifique
Therapeutic Applications
Thiophene and its substituted derivatives, which are part of the structure of “2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline”, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Properties
These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic Properties
Thiophene derivatives have also been reported to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.
Anti-Arrhythmic Properties
These compounds have been found to have anti-arrhythmic properties , suggesting potential use in the treatment of heart rhythm disorders.
Anti-Anxiety Properties
Thiophene derivatives have been reported to have anti-anxiety properties , indicating potential use in the treatment of anxiety disorders.
Anti-Cancer Properties
A series of benzo[b]thiophene-diaryl urea derivatives, which are structurally related to “2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline”, have been synthesized and evaluated for their anticancer effects . Some of these compounds exhibited antiproliferative activities on cancer cell lines comparable to that of the reference drug sorafenib .
Anti-Microbial Properties
Thiophene derivatives have been reported to have anti-microbial properties , suggesting potential use in the treatment of microbial infections.
Kinase Inhibiting Properties
These compounds have been found to have kinase inhibiting properties , which could make them useful in the treatment of diseases characterized by abnormal kinase activity.
Orientations Futures
The compound “2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” could potentially be explored further for its biological activities. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . Therefore, this compound could be a promising scaffold for the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
1-benzothiophen-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-21(19-11-14-5-1-4-8-18(14)27-19)24-10-9-15(13-24)26-20-12-22-16-6-2-3-7-17(16)23-20/h1-8,11-12,15H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZFHXAEVKHZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)
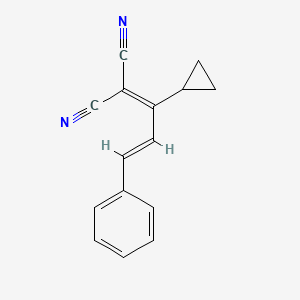
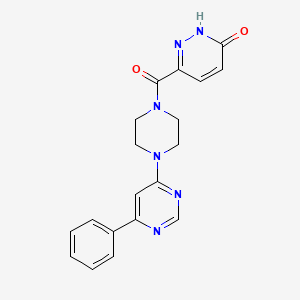
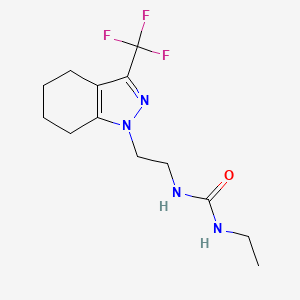
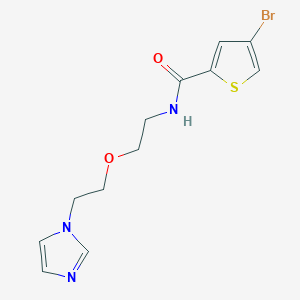

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)
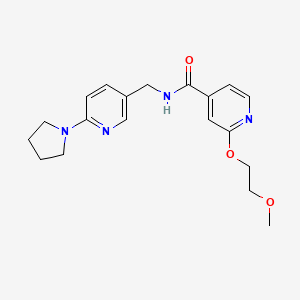
![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)
![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)
